3-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(pyridin-2-yl)propanamide
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Overview
Description
3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a pyridinyl group
Preparation Methods
The synthesis of 3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE typically involves the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with 2-pyridinecarboxylic acid under appropriate reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Scientific Research Applications
3-[(5Z)-5-[(4-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors involved in disease pathways. The thiazolidinone ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other thiazolidinone derivatives such as:
- 3-[(5Z)-5-[(3-METHOXYPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE
- 3-[(5Z)-5-[(2-CHLOROPHENYL)METHYLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]-N-(PYRIDIN-2-YL)PROPANAMIDE These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C19H17N3O3S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylpropanamide |
InChI |
InChI=1S/C19H17N3O3S2/c1-25-14-7-5-13(6-8-14)12-15-18(24)22(19(26)27-15)11-9-17(23)21-16-4-2-3-10-20-16/h2-8,10,12H,9,11H2,1H3,(H,20,21,23)/b15-12- |
InChI Key |
KPVPSXRCQBXJQL-QINSGFPZSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=CC=N3 |
Origin of Product |
United States |
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